molecular formula C23H33NaO8S B10814152 (+)-Sultriecin CAS No. 1228462-25-6

(+)-Sultriecin

Cat. No.: B10814152
CAS No.: 1228462-25-6
M. Wt: 492.6 g/mol
InChI Key: GAYWDMXGCWYFCK-CRKRICINSA-M
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Description

Sultriecin is a fungal metabolite originally isolated from the bacterium Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8S and is structurally related to other triene antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Sultriecin involves several key steps. One notable method includes the use of a Brown allylation for the diastereoselective introduction of the C9 stereochemistry, followed by an asymmetric CBS reduction to establish the lactone C5-stereochemistry. The synthesis also involves a diastereoselective oxidative ring expansion of an alpha-hydroxyfuran to access the pyran lactone precursor. The sensitive Z,Z,E-triene unit is installed through a chelation-controlled cuprate addition, which also sets the C11 stereochemistry .

Industrial Production Methods

Industrial production of Sultriecin typically involves fermentation processes using Streptomyces roseiscleroticus. The compound is then isolated and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Sultriecin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sultriecin, each with potentially different biological activities .

Scientific Research Applications

Sultriecin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of triene antibiotics and their synthetic analogues.

    Biology: Investigated for its role in inhibiting fungal growth and its cytotoxic effects on various cancer cell lines.

    Medicine: Explored for its potential as an antitumor agent, particularly in the treatment of leukemias and melanomas.

    Industry: Utilized in the development of new antifungal and anticancer drugs

Mechanism of Action

Sultriecin exerts its effects primarily through the inhibition of protein phosphatase 2A (PP2A). This inhibition disrupts various cellular processes, leading to the cytotoxic effects observed in cancer cells. The compound’s unique structure, including its phosphate ester and triene units, is crucial for its selective inhibition of PP2A .

Comparison with Similar Compounds

Sultriecin is structurally similar to other triene antibiotics such as Fostriecin and Cytostatin. it is unique in its specific inhibition of PP2A and its potent antifungal and antitumor activities. Other similar compounds include:

Sultriecin’s unique combination of structural features and biological activities makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

1228462-25-6

Molecular Formula

C23H33NaO8S

Molecular Weight

492.6 g/mol

IUPAC Name

sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate

InChI

InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1

InChI Key

GAYWDMXGCWYFCK-CRKRICINSA-M

Isomeric SMILES

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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